1-Iodo-2,3,4,5-tetramethylbenzene;4-(oxiran-2-ylmethyl)morpholine
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Overview
Description
1-Iodo-2,3,4,5-tetramethylbenzene;4-(oxiran-2-ylmethyl)morpholine: is a compound that combines two distinct chemical structures: an iodinated aromatic ring and a morpholine ring with an epoxide group
Preparation Methods
1-Iodo-2,3,4,5-tetramethylbenzene: can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions and yields the desired product with high purity .
4-(Oxiran-2-ylmethyl)morpholine: can be prepared by reacting morpholine with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chlorohydrin, which then undergoes intramolecular cyclization to form the epoxide ring .
Chemical Reactions Analysis
1-Iodo-2,3,4,5-tetramethylbenzene: undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using strong oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
4-(Oxiran-2-ylmethyl)morpholine: is reactive due to the presence of the epoxide ring, which can undergo:
Nucleophilic Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles such as amines, alcohols, or thiols to form various substituted morpholines.
Reduction Reactions: The epoxide ring can be reduced to form diols using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-Iodo-2,3,4,5-tetramethylbenzene: is used in organic synthesis as a building block for the preparation of more complex molecules. It is also employed in the development of pharmaceuticals and agrochemicals due to its reactivity and stability .
4-(Oxiran-2-ylmethyl)morpholine: has applications in medicinal chemistry as a potential drug candidate due to its biological activity. It is also used in the synthesis of polymers and as a cross-linking agent in the production of epoxy resins .
Mechanism of Action
The mechanism of action of 1-Iodo-2,3,4,5-tetramethylbenzene involves its ability to undergo substitution and coupling reactions, making it a versatile intermediate in organic synthesis.
4-(Oxiran-2-ylmethyl)morpholine: exerts its effects through the reactivity of the epoxide ring, which can undergo nucleophilic ring-opening reactions. This reactivity allows it to interact with various biological targets, potentially leading to the development of new drugs .
Comparison with Similar Compounds
1-Iodo-2,3,4,5-tetramethylbenzene: can be compared to other iodinated aromatic compounds such as:
- 2-Iodo-1,3,4,5-tetramethylbenzene
- 3-Iodo-1,2,4,5-tetramethylbenzene
- 5-Iodo-1,2,3-trimethoxybenzene
These compounds share similar reactivity patterns but differ in the position of the iodine atom and the presence of other substituents, which can influence their chemical behavior and applications .
4-(Oxiran-2-ylmethyl)morpholine: can be compared to other epoxide-containing compounds such as:
- Epichlorohydrin
- Glycidol
- 1,2-Epoxybutane
Properties
Molecular Formula |
C17H26INO2 |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
1-iodo-2,3,4,5-tetramethylbenzene;4-(oxiran-2-ylmethyl)morpholine |
InChI |
InChI=1S/C10H13I.C7H13NO2/c1-6-5-10(11)9(4)8(3)7(6)2;1-3-9-4-2-8(1)5-7-6-10-7/h5H,1-4H3;7H,1-6H2 |
InChI Key |
CBIONBPIPSOSOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)I.C1COCCN1CC2CO2 |
Origin of Product |
United States |
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